(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

Catalog No.
S1768357
CAS No.
114873-04-0
M.F
C14H17Cl2NO4
M. Wt
334.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichloro...

CAS Number

114873-04-0

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid

IUPAC Name

(2S)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17Cl2NO4

Molecular Weight

334.2 g/mol

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

KSDWBXFRQWMWHO-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Synonyms

114873-04-0;Boc-L-2,4-Dichlorophenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoicacid;Boc-2,4-Dichloro-L-Phenylalanin;(L)-Boc-2,4-Dichlorophenylalanine;(S)-Boc-2,4-Dichlorophenylalanine;SBB064549;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(2,4-dichlorophenyl)propanoicacid;Boc-2,4-dichloro-L-phenylalanine;Boc-Phe(2,4-Cl2)-OH;(D)-Boc-2,4-Dichlorophenylalanine;AC1MC1OW;Boc-L-2,4-Dichlorophe;14992_ALDRICH;SCHEMBL1614505;14992_FLUKA;MolPort-001-758-481;ZINC2386871;AKOS015836621;AKOS015890043;AC-5848;AM82016;BL156-1;AK163610;AM005742

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Organic Synthesis:

  • Asymmetric synthesis: (S)-Boc-DCP-OH serves as a valuable chiral building block in the synthesis of complex molecules with a desired stereochemistry. Its Boc protecting group allows for controlled manipulation of the molecule during the reaction process [].

Medicinal Chemistry:

  • Drug discovery: The presence of the 2,4-dichlorophenyl group and the carboxylic acid functionality make (S)-Boc-DCP-OH a potential candidate for developing new therapeutic agents. Researchers can explore its interaction with specific biological targets and its pharmacological properties [].

Material Science:

  • Chiral catalysts: (S)-Boc-DCP-OH can be modified to create chiral catalysts for asymmetric reactions. These catalysts can be essential for synthesizing enantiopure compounds with potential applications in pharmaceuticals and materials science [].

Biological Studies:

  • Protein-ligand interactions: (S)-Boc-DCP-OH can be used as a probe to study the interactions between proteins and small molecules. This information is valuable in understanding biological processes and designing new drugs [].

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is a synthetic compound characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protective group on the amino group, a 2,4-dichlorophenyl substituent, and a propanoic acid backbone. This compound belongs to the class of α-amino acids, which are fundamental building blocks in biochemistry. The presence of the dichlorophenyl group enhances its lipophilicity and potential biological interactions, making it a compound of interest in medicinal chemistry and drug design.

The chemical reactivity of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid can be analyzed through various reaction types:

  • Amidation: The compound can undergo amidation reactions where the Boc group can be removed under acidic conditions to yield the free amine, allowing for further coupling reactions with other carboxylic acids or activated esters.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which is useful in synthesizing prodrugs or modifying solubility properties.
  • Decarboxylation: Under certain conditions, it may undergo decarboxylation, leading to the formation of an amine derivative.

These reactions are crucial for modifying the compound for specific applications in pharmaceuticals.

The biological activity of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is primarily linked to its potential use as an intermediate in the synthesis of bioactive peptides or drugs. Compounds with similar structural motifs have been shown to exhibit various pharmacological effects, including anti-inflammatory and analgesic properties. The dichlorophenyl group is known to enhance interactions with biological targets, potentially increasing efficacy against specific enzymes or receptors involved in disease pathways.

Several synthesis methods can be employed to produce (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid:

  • Boc Protection: Starting from the corresponding amino acid, the amino group can be protected using tert-butoxycarbonyl chloride in a suitable solvent like dichloromethane.
  • Coupling Reaction: The protected amino acid can then be coupled with 2,4-dichlorobenzoyl chloride or a similar reagent to introduce the dichlorophenyl substituent via standard peptide coupling techniques.
  • Deprotection: Finally, the Boc group can be removed under acidic conditions to yield the final product.

These methods allow for efficient synthesis while maintaining high stereochemical purity.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid has several applications:

  • Drug Development: It serves as an intermediate in synthesizing pharmaceuticals targeting various diseases due to its potential biological activity.
  • Biochemical Research: Used in studies involving peptide synthesis and modification.
  • Agricultural Chemicals: Investigated for potential use in developing agrochemicals with herbicidal or fungicidal properties.

Interaction studies of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid focus on its binding affinity and efficacy against specific biological targets. Techniques such as surface plasmon resonance and molecular docking studies can elucidate its interaction profiles with enzymes or receptors. These studies help predict therapeutic potential and guide further modifications to enhance activity.

Several compounds share structural similarities with (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(S)-2-amino-3-(2,4-dichlorophenyl)propanoic acidLacks Boc protectionDirectly involved in neurotransmitter synthesis
(S)-3-(4-chlorophenyl)alanineSimilar aromatic substitutionExhibits different biological activity profiles
N-Boc-L-ValineContains a branched alkyl chainCommonly used in peptide synthesis but lacks aromatic character

This comparison highlights how variations in substituents and functional groups influence biological activity and application potential. The presence of the dichlorophenyl group in (S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid distinguishes it from simpler amino acids and contributes to its unique interaction capabilities.

XLogP3

3.8

Wikipedia

(S)-Boc-2,4-Dichlorophenylalanine
(2S)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Dates

Modify: 2023-08-15

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